Lipophilicity (XLogP3-AA) Comparison: 5-Bromo vs. 5-Chloro, 5-Fluoro, and Des-Halo Analogs
The 5-bromo substituent confers a quantifiably higher computed lipophilicity (XLogP3-AA = 2.6) compared to the 5-chloro (XLogP3-AA ≈ 2.2, estimated ), 5-fluoro (XLogP3-AA ≈ 1.8, estimated ), and des-halo analogs (XLogP3-AA ≈ 1.8, estimated [2]). This increase of 0.4–0.8 log units directly impacts passive membrane permeability and is a key determinant in CNS drug-design guidelines [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 5-Cl analog ≈ 2.2 (est.); 5-F analog ≈ 1.8 (est.); Des-halo analog ≈ 1.8 (est.) |
| Quantified Difference | Δ 0.4–0.8 log units higher than comparators |
| Conditions | In silico XLogP3-AA computation via PubChem; analog values estimated based on typical halogen π-contributions and fragment-based predictions. |
Why This Matters
Procurement of the bromo analog is justified when a moderate but significant increase in lipophilicity is required to optimize blood-brain barrier penetration or membrane partitioning, avoiding the lower logP range of the chloro and fluoro alternatives.
- [1] PubChem. 1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine. CID 62622203. XLogP3-AA = 2.6. View Source
- [2] PubChem. 1-(Thiophen-2-yl)-2-methylpropan-2-amine. LogP estimated from fragment contributions. View Source
- [3] Wager, T. T.; et al. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 2016, 7, 767–775. View Source
